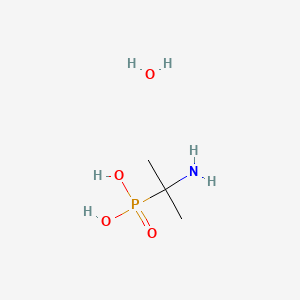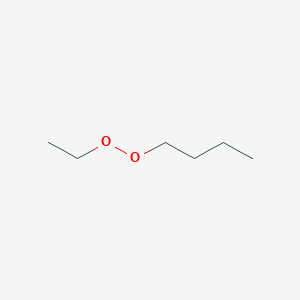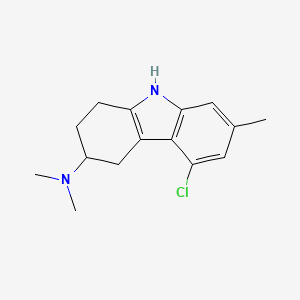
Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene bridges and one amine bridge. This particular compound is characterized by the presence of a trichlorinated butenyl group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- involves several steps:
Starting Materials: The synthesis begins with piperidine and a suitable trichlorinated butenyl precursor.
Reaction Conditions: The reaction typically involves the use of a base to deprotonate the piperidine, followed by the addition of the trichlorinated butenyl precursor under controlled temperature and pressure conditions.
Industrial Production: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction is often catalyzed by transition metals to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trichlorinated butenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common Reagents and Conditions: Typical reagents include bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorinated butenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- can be compared with other similar compounds such as:
Piperidine: A simple heterocyclic amine with a six-membered ring, used as a precursor in organic synthesis.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring, widely used in pharmaceuticals and agrochemicals.
Piperazine: A heterocyclic compound with two nitrogen atoms in the ring, used in the synthesis of various drugs.
Pyrrolidine: A five-membered ring compound with one nitrogen atom, used as a building block in organic synthesis.
The uniqueness of Piperidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- lies in its trichlorinated butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives.
Propriétés
Numéro CAS |
60014-61-1 |
|---|---|
Formule moléculaire |
C9H10Cl3N |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
1-(3,4,4-trichlorobut-3-en-1-ynyl)piperidine |
InChI |
InChI=1S/C9H10Cl3N/c10-8(9(11)12)4-7-13-5-2-1-3-6-13/h1-3,5-6H2 |
Clé InChI |
PXMHVUJIUOLXIH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C#CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)


![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)


![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

